

# Introduction: Navigating Aminosilane Precursors for Advanced Thin Films

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## Compound of Interest

Compound Name: 1,2-(Trisdimethylaminosilyl)ethane

CAS No.: 20248-45-7

Cat. No.: B14712470

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In the realm of semiconductor manufacturing and advanced materials, the precise deposition of thin films is paramount.[1] Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) are powerful techniques that offer atomic-scale control over film thickness and conformation.[2][3] The choice of precursor is critical to the success of these processes, and aminosilanes have emerged as a versatile class of compounds for depositing high-quality silicon-based films, such as silicon nitride ( $\text{SiN}_x$ ) and silicon oxide ( $\text{SiO}_x$ ), at relatively low temperatures.[1][4]

While the user requested information on "**1,2-(Trisdimethylaminosilyl)ethane**," this chemical name is not standard and does not correspond to a readily available precursor with established ALD processes in the reviewed literature. However, a closely related and commercially available precursor, 1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE), has been successfully used in MLD for the deposition of carbosiloxane thin films.[5] This guide will provide a detailed application note on the MLD process for DDSE and, to offer a broader context, will also present established ALD process parameters for other widely used aminosilane precursors.

## Featured Precursor: 1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE)

DDSE is an organosilicon compound that serves as a valuable precursor in thin film deposition. [6] Its molecular structure, featuring a silicon backbone with dimethylamino groups, provides the necessary reactivity for surface-controlled deposition processes.[6]

### Physicochemical Properties of DDSE

Property	Value	Reference
CAS Number	91166-50-6	[7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>28</sub> N <sub>2</sub> Si <sub>2</sub>	[8]
Molecular Weight	232.51 g/mol	[8]
Boiling Point	101-103 °C at 13 mm Hg	[7][8]
Density	0.824 g/mL at 25 °C	[7][8]
Refractive Index	n <sub>20/D</sub> 1.446	[7][8]

## MLD Protocol for Carbosiloxane Films using DDSE and Ozone

Researchers have demonstrated the growth of carbosiloxane thin films using DDSE and ozone as precursors in an MLD process.[5] These films exhibit good thermal stability, making them suitable for various applications.[5]

### MLD Process Parameters

Parameter	Value
Precursor	1,2-bis[(dimethylamino)dimethylsilyl]ethane (DDSE)
Co-reactant	Ozone (O <sub>3</sub> )
Deposition Temperature	110 °C
Resulting Film	Carbosiloxane (SiO <sub>x</sub> C <sub>y</sub> )

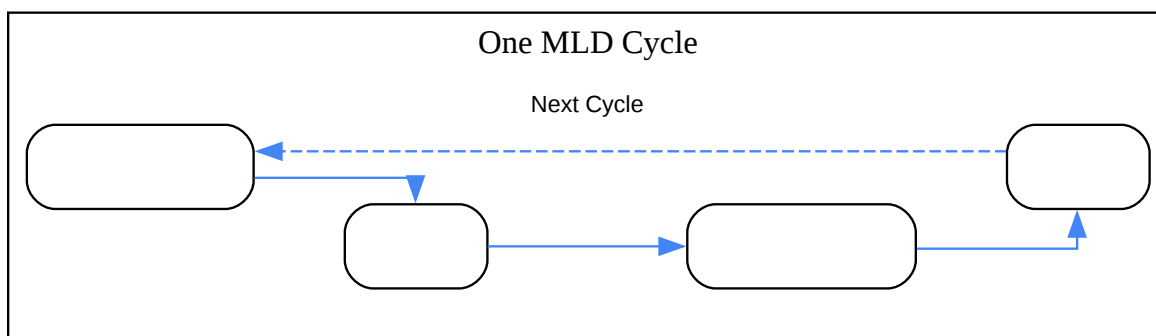
Source: Zhou and Bent, 2020[5]

## MLD Workflow

The MLD process for carbosiloxane films using DDSE and ozone follows a cyclical approach, with each cycle consisting of four steps:

- DDSE Pulse: The DDSE precursor is introduced into the reaction chamber.
- Purge: Inert gas removes unreacted DDSE and byproducts.
- Ozone Pulse: Ozone is introduced as the co-reactant.
- Purge: Inert gas removes unreacted ozone and byproducts.

This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions ensures uniform and conformal film growth.[3]



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Caption: MLD cycle for carbosiloxane deposition using DDSE and ozone.

## ALD of Silicon Nitride with Other Aminosilane Precursors

For a comprehensive understanding, it is beneficial to review the ALD processes for other common aminosilane precursors used in the deposition of silicon nitride, a critical material in microelectronics.[1][10]

### Tris(dimethylamino)silane (TDMAS)

TDMAS is a widely used precursor for both ALD and Chemical Vapor Deposition (CVD) of SiN<sub>x</sub> films.[11]

- **Process Details:** High-quality SiN<sub>x</sub> films can be deposited using TDMAS with a remote inductively coupled nitrogen-forming gas plasma.
- **Deposition Temperature:** 350 °C.
- **Film Properties:** Achieves a high film density of 2.4 g/cm<sup>3</sup>.
- **Post-Deposition Treatment:** A hydrogen plasma post-anneal can significantly reduce the wet etch rate.

### Bis(tert-butylamino)silane (BTBAS)

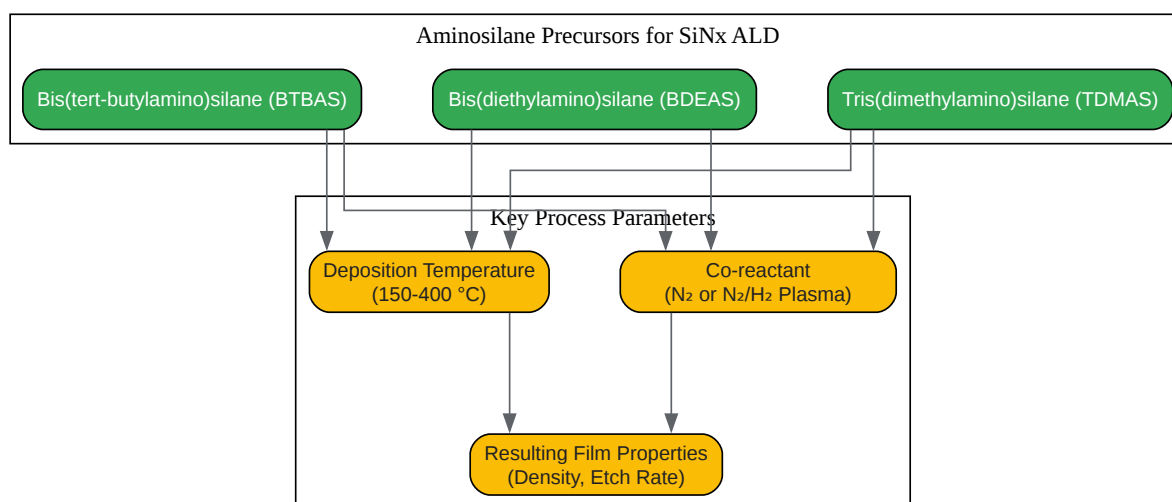
BTBAS is another frequently employed aminosilane for SiN<sub>x</sub> deposition.

- **Process Details:** High-quality SiN<sub>x</sub> films are deposited using BTBAS and an N<sub>2</sub> plasma.
- **Deposition Temperature:** 400 °C.
- **Film Properties:** Results in a very high film density of 2.8 g/cm<sup>3</sup> and a low wet etch rate of 0.2 nm/min. Carbon contamination is minimal at this temperature.

### Bis(diethylamino)silane (BDEAS)

BDEAS is utilized in plasma-enhanced ALD (PEALD) for low-temperature SiN<sub>x</sub> deposition.[12]

- Process Details: Atmospheric-pressure PE-spatial-ALD of SiN<sub>x</sub> has been demonstrated with BDEAS and an N<sub>2</sub> plasma.[12]
- Deposition Temperature: A low-temperature process window between 150 °C and 250 °C. [12]
- Growth Per Cycle (GPC): GPC values range from 0.19 Å to 0.31 Å depending on the deposition temperature.[12]



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## Sources

- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. [atomiclimits.com](https://atomiclimits.com) [[atomiclimits.com](https://atomiclimits.com)]
- 4. [swb.skku.edu](https://swb.skku.edu) [[swb.skku.edu](https://swb.skku.edu)]
- 5. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 6. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 7. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE | 91166-50-6 [[chemicalbook.com](https://chemicalbook.com)]
- 8. [chemwhat.com](https://chemwhat.com) [[chemwhat.com](https://chemwhat.com)]
- 9. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. , Ltd [[chemdad.com](https://chemdad.com)]
- 10. [swb.skku.edu](https://swb.skku.edu) [[swb.skku.edu](https://swb.skku.edu)]
- 11. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 12. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [[journal.atomiclayerdeposition.com](https://journal.atomiclayerdeposition.com)]
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